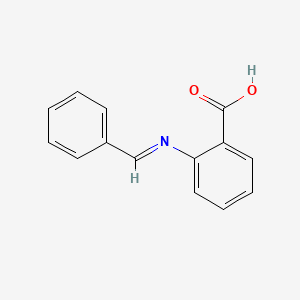

N-Benzylideneanthranilic acid

Description

Structure

3D Structure

Properties

CAS No. |

5766-76-7 |

|---|---|

Molecular Formula |

C14H11NO2 |

Molecular Weight |

225.24 g/mol |

IUPAC Name |

2-(benzylideneamino)benzoic acid |

InChI |

InChI=1S/C14H11NO2/c16-14(17)12-8-4-5-9-13(12)15-10-11-6-2-1-3-7-11/h1-10H,(H,16,17) |

InChI Key |

RSSOEXVKHMRAGG-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C=NC2=CC=CC=C2C(=O)O |

Canonical SMILES |

C1=CC=C(C=C1)C=NC2=CC=CC=C2C(=O)O |

Other CAS No. |

5766-76-7 |

Origin of Product |

United States |

Synthetic Methodologies for N Benzylideneanthranilic Acid

Condensation Reactions with Anthranilic Acid and Benzaldehyde (B42025) Derivatives

The synthesis of N-Benzylideneanthranilic acid and its derivatives typically involves the direct condensation of anthranilic acid with a variety of substituted benzaldehydes. ontosight.aiijddr.in This reaction is a foundational example of imine formation, where the nucleophilic amine group of anthranilic acid attacks the electrophilic carbonyl carbon of benzaldehyde, followed by dehydration to yield the final Schiff base product. ontosight.ai

The condensation reaction is commonly facilitated by an acid catalyst. ontosight.ai The catalyst functions by protonating the carbonyl group of the benzaldehyde, which increases its electrophilicity and makes it more susceptible to nucleophilic attack by the amino group of anthranilic acid. While specific acids are used, the general principle remains the same across different acid-catalyzed procedures. For instance, tin(IV) and organotin(IV) derivatives of this compound have been synthesized, implying an acid-catalyzed or metal-mediated reaction environment. acs.org

| Reactant 1 | Reactant 2 | Catalyst Type | Outcome |

| Anthranilic Acid | Benzaldehyde | Acid Catalyst | This compound ontosight.ai |

| 5-bromo-N-(2'-amino acetyl-1',3',4'-oxadiazol-5'-ylmethyl) anthranilic acid | Substituted Aromatic Aldehydes | - | 5-bromo-2-{[5-{[(2E)-3-(2-substitutedphenyl)prop-2-enoyl]amino}-1,3,4,-oxadiazol-2-yl) methyl]amino}benzoic acid ijddr.in |

In line with the principles of green chemistry, solvent-free methods for the synthesis of imines have been developed. cem.com These reactions are often performed by mixing the neat reactants, sometimes with a solid catalyst, and can be accelerated by microwave irradiation. cem.comajol.info For example, the condensation of 4-chloroaniline (B138754) with substituted benzaldehydes has been successfully carried out using a fly-ash:PTS catalyst under solvent-free microwave conditions, achieving yields of over 85%. ajol.info Another approach involves performing the reaction on the surface of mineral oxides like alumina, which can enhance reaction rates and simplify product work-up. cem.com A rotary evaporator has also been employed for the solvent-free benzylation of carboxylic acids, a method that offers high yield and atom economy. researchgate.net

Advanced Synthetic Strategies for this compound Derivatives

Modern synthetic chemistry offers more sophisticated and efficient methods for producing this compound derivatives, focusing on reducing reaction times and improving yields.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of reactions, including the formation of Schiff bases. rsc.orgchim.it This technique significantly reduces reaction times, often from hours to minutes, while providing excellent yields. researchgate.netnih.gov The synthesis of N'-benzylidene salicylic (B10762653) acid hydrazides, for example, was completed in 8-10 minutes with 62-80% yields under solvent-free microwave conditions. researchgate.net Similarly, N-arylphthalamic acids were synthesized in 1-3 minutes with excellent yields using a domestic microwave oven without any solvent. nih.gov Microwave irradiation has been successfully applied to the synthesis of various nitrogen-containing heterocycles, demonstrating its broad utility. rsc.orgchim.itarabjchem.org

| Reactants | Method | Reaction Time | Yield |

| Salicylic hydrazide, Substituted benzaldehydes | Microwave-assisted, Solvent-free | 8-10 min | 62-80% researchgate.net |

| Phthalic anhydride (B1165640), Aryl/heterocyclic amines | Microwave-assisted, Solvent-free | 1-3 min | Excellent nih.gov |

| 4-chloroaniline, Substituted benzaldehydes | Microwave-assisted, Fly-ash:PTS catalyst | - | >85% ajol.info |

Beyond simple acid catalysis, a range of more advanced catalytic systems are employed to enhance the synthesis of Schiff bases and their derivatives. Transition metal catalysts, particularly those based on copper, are effective for C-N bond formation. A chemo- and regioselective copper-catalyzed cross-coupling has been developed for the amination of 2-chlorobenzoic acids with aniline (B41778) derivatives to produce N-aryl anthranilic acids in yields up to 99%. nih.gov This method is notable as it eliminates the need for protecting the acid group. nih.gov

N-Heterocyclic carbenes (NHCs) complexed with copper(I) have also found extensive use as catalysts in various organic transformations, including cycloadditions and coupling reactions. beilstein-journals.org In the broader context of asymmetric synthesis, chiral Brønsted acids, such as chiral phosphoric acids (CPAs), have proven to be highly versatile catalysts. frontiersin.orgbeilstein-journals.org They can facilitate asymmetric transformations through a network of hydrogen bonds, enabling precise stereochemical control. frontiersin.org

Functionalization Strategies for this compound Scaffolds

The this compound structure is a versatile scaffold that can be chemically modified to produce a wide array of derivatives with diverse properties. ontosight.ai One common strategy involves diazotization reactions. Depending on the pH, diazotization of N-benzylidene anthranilic acids can yield either N-[alpha-(phenylazo) benzylidene] anthranilic acids (at pH 9) or N-benzylidene-5-(phenylazo) anthranilic acids (at pH 3). nih.govresearchgate.net

The imine linkage itself is a point for functionalization. ontosight.ai For instance, treatment of N-benzylidene-5-(phenylazo) anthranilic acids with thioglycolic acid in the presence of anhydrous zinc chloride leads to the formation of 2-(4-oxo-2-phenylthiazolidin-3-yl)-5-(phenylazo) benzoic acids. nih.govresearchgate.net The core structure can also be modified through reactions with other reagents. Condensation with phthalimidoacetyl chloride has been explored, and the action of acetic anhydride on the scaffold has also been studied. acs.orgcdnsciencepub.com Furthermore, derivatives can be synthesized by starting with modified anthranilic acid, such as 5-bromoanthranilic acid, which is then carried through a multi-step synthesis to create complex heterocyclic derivatives. ijddr.in These functionalization strategies are crucial for developing new compounds based on the this compound framework.

Reactions at the Azomethine Linkage

The imine or azomethine group is a key functional group in this compound, characterized by a carbon-nitrogen double bond. This bond is susceptible to various addition reactions, allowing for the synthesis of more complex molecular architectures.

Addition of Thiols:

The carbon-nitrogen double bond of this compound can undergo addition reactions with thiol-containing compounds. For instance, treatment with thioglycolic acid or thiolactic acid in the presence of anhydrous zinc chloride leads to the formation of thiazolidinone derivatives. This reaction proceeds via nucleophilic addition of the thiol to the azomethine carbon, followed by cyclization. researchgate.net A study by Stacy, Day, and Morath detailed the reactions of various thiols with this compound, highlighting the reactivity of the imine bond towards such nucleophiles. acs.org

Cycloaddition Reactions:

The azomethine linkage can also participate in cycloaddition reactions, a powerful class of reactions for constructing cyclic compounds. openstax.org Specifically, it can act as a component in [3+2] cycloadditions, also known as 1,3-dipolar cycloadditions. organic-chemistry.orgsci-rad.com In these reactions, the azomethine ylide, generated in situ from this compound derivatives, reacts with a dipolarophile (like an alkene or alkyne) to form a five-membered heterocyclic ring, such as a pyrrolidine. organic-chemistry.orgnih.gov These reactions can be catalyzed by various metal complexes, and their stereochemical outcome can often be controlled with the use of chiral ligands. nih.gov Higher-order cycloadditions, such as [3+6] and [3+3] cycloadditions, have also been developed to synthesize larger ring systems like piperidines. nih.gov

Reduction:

The azomethine bond can be selectively reduced to the corresponding secondary amine, N-benzylanthranilic acid. This transformation is a common method for producing N-substituted amino acids. Catalytic hydrogenation, using reagents like hydrogen gas with a metal catalyst (e.g., Palladium on carbon), or chemical reduction using hydride reagents such as sodium borohydride (B1222165) (NaBH₄), can effectively achieve this conversion. researchgate.netaltervista.org The progress of the reduction can be monitored using spectroscopic techniques like UV-Vis and IR, where the disappearance of the C=N stretching frequency in the IR spectrum indicates the completion of the reaction. researchgate.net

Table 1: Summary of Selected Reactions at the Azomethine Linkage

| Reaction Type | Reagent(s) | Product Type | Reference(s) |

|---|---|---|---|

| Thiol Addition | Thioglycolic acid, ZnCl₂ | 2-(4-oxo-2-phenylthiazolidin-3-yl)benzoic acid | researchgate.net |

| Reduction | NaBH₄ or H₂/Catalyst | N-benzylanthranilic acid | researchgate.netaltervista.org |

| [3+2] Cycloaddition | Alkene/Alkyne, Catalyst | Substituted Pyrrolidines | organic-chemistry.orgnih.gov |

Substituent Modifications on Aromatic Rings

Modifications to the two aromatic rings of this compound—the anthranilic acid moiety and the benzylidene moiety—provide another avenue for structural diversification. These modifications typically involve electrophilic aromatic substitution, where the nature and position of the new substituent are governed by the electronic properties of the existing groups on the rings. lkouniv.ac.inmasterorganicchemistry.com

Diazotization and Azo Coupling:

Research has shown that N-benzylideneanthranilic acids can undergo diazotization reactions to introduce an azo group (-N=N-). The site of this substitution is highly dependent on the reaction's pH. researchgate.net

At a basic pH (pH 9), the reaction yields N-[alpha-(phenylazo)benzylidene]anthranilic acids, where the azo group attaches to the carbon of the original azomethine linkage. researchgate.net

At an acidic pH (pH 3), the reaction proceeds as a typical electrophilic aromatic substitution on the activated anthranilic acid ring, yielding N-benzylidene-5-(phenylazo)anthranilic acids. researchgate.net This demonstrates the directing influence of the amino-type nitrogen, which favors substitution at the para position (C5).

Nitration and Halogenation:

Standard electrophilic substitution reactions like nitration (using nitric acid and sulfuric acid) and halogenation (using Br₂ or Cl₂ with a Lewis acid catalyst) can introduce nitro (-NO₂) or halogen (-Cl, -Br) groups onto the aromatic rings. masterorganicchemistry.comyoutube.com The position of substitution depends on the combined directing effects of the existing substituents. For example, nitration of this compound would be expected to occur on the more activated ring. The presence of a deactivating group like a nitro group on one ring would direct subsequent substitutions to the other ring. altervista.org

The reactivity of the aromatic rings is significantly influenced by the substituents they carry. Electron-donating groups (e.g., -OH, -NH₂, -alkyl) activate the ring, making it more susceptible to electrophilic attack, while electron-withdrawing groups (e.g., -NO₂, -CN, -COOH) deactivate it. libretexts.orglibretexts.org This principle is fundamental in planning multi-step syntheses of complex derivatives.

Table 2: Influence of Substituents on Electrophilic Aromatic Substitution

| Substituent Group | Type | Directing Effect | Ring Reactivity | Reference(s) |

|---|---|---|---|---|

| -NH- (as part of imine) | Electron-Donating (Resonance) | ortho, para | Activating | masterorganicchemistry.comlibretexts.org |

| -COOH | Electron-Withdrawing (Inductive & Resonance) | meta | Deactivating | libretexts.orgmsu.edu |

| -NO₂ | Electron-Withdrawing | meta | Deactivating | msu.edu |

| Halogens (-Cl, -Br) | Electron-Withdrawing (Inductive) | ortho, para | Deactivating | masterorganicchemistry.commsu.edu |

| Alkyl (-R) | Electron-Donating (Inductive) | ortho, para | Activating | libretexts.org |

Reactivity and Mechanistic Studies of N Benzylideneanthranilic Acid

General Reaction Pathways and Transformations

The core reactivity of N-Benzylideneanthranilic acid centers on its two primary functional groups: the imine (C=N) and the carboxylic acid (-COOH). The imine bond is susceptible to nucleophilic attack, leading to addition products. This is a common pathway for reactions with various nucleophiles, where the lone pair of the nucleophile attacks the partially positive imine carbon. Another significant transformation is hydrolysis, where the imine bond is cleaved in the presence of water, particularly under acidic or basic conditions, to regenerate the parent benzaldehyde (B42025) and anthranilic acid. The carboxylic acid group can undergo typical reactions such as deprotonation to form a carboxylate salt, or esterification with alcohols under acidic catalysis.

Reaction with Thiols and Related Nucleophiles

The reaction of this compound with thiols exemplifies the nucleophilic addition pathway at the imine carbon. Thiols, particularly in their deprotonated thiolate form, are potent nucleophiles that readily attack the electrophilic imine carbon. researchgate.netnih.gov This type of reaction, known as a hetero-Michael addition, is a second-order process. nih.gov The mechanism involves the attack of the sulfur nucleophile on the C=N double bond, leading to the formation of a tetrahedral intermediate. Subsequent protonation of the nitrogen atom yields a stable amino thioether adduct. The efficiency and rate of this reaction are influenced by the nucleophilicity of the thiol and the electrophilicity of the imine, which can be modulated by substituents on the aromatic rings. researchgate.net This reaction is analogous to the well-studied Michael addition of thiols to α,β-unsaturated carbonyl compounds. nih.govresearchgate.net

Electron Transfer and Proton Transfer Mechanisms

The reactivity of this compound can also be described in the context of electron and proton transfer, particularly in redox processes. These pathways are crucial for understanding potential antioxidant behavior. Two primary mechanisms are considered:

Hydrogen Atom Transfer (HAT): In this one-step mechanism, a hydrogen atom is transferred from a donor (in this case, potentially from the carboxylic acid or an N-H bond in a related derivative) to a radical species. The feasibility of this pathway is related to the Bond Dissociation Enthalpy (BDE) of the bond being broken. kuleuven.be

Proton-Coupled Electron Transfer (PCET): This mechanism can occur in a stepwise or concerted fashion. rsc.org In the stepwise pathway, known as Sequential Proton-Loss Electron-Transfer (SPLET), a proton is first transferred, followed by an electron transfer from the resulting anion. The balance between these pathways is delicate and depends on thermodynamic factors such as pKa values and redox potentials of the reactants. rsc.org The specific mechanism can be influenced by the solvent and the nature of the oxidizing agent.

Kinetic and Thermodynamic Aspects of Reactivity

Kinetic studies provide quantitative insight into reaction rates and mechanisms, while thermodynamics describes the energy changes associated with the reaction.

Kinetics: The rate of nucleophilic addition to the imine bond is a key kinetic parameter. For related systems, second-order rate constants are typically measured to quantify reactivity. nih.gov The activation parameters, including the enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡), can be determined from the temperature dependence of the reaction rate. A low ΔH‡ and a large negative ΔS‡ are often indicative of a highly ordered, associative transition state, such as a cyclic, hydrogen-bonded intermediate in nucleophilic addition reactions.

Thermodynamics: The thermodynamic viability of reactions, especially those involving radical scavenging, is assessed using parameters like Bond Dissociation Enthalpy (BDE), Ionization Energy (IE), and Proton Affinity (PA). A lower BDE favors the Hydrogen Atom Transfer (HAT) mechanism. kuleuven.be Ionization energy is critical for mechanisms involving electron transfer, while proton affinity relates to the ease of proton removal. kuleuven.be Computational studies have been used to estimate these values for analogous molecular systems. kuleuven.be

| Substituent (Y) | System | Bond Dissociation Enthalpy (BDE) | Ionization Energy (IE) | Proton Affinity (PA) |

|---|---|---|---|---|

| NO₂ | PhozNH | 80.4 | 144.3 | 312.8 |

| NO₂ | PhtzNH | 83.2 | 141.9 | 316.5 |

| Cl | PhozNH | 75.6 | 123.8 | 337.8 |

| Cl | PhtzNH | 78.3 | 121.7 | 341.6 |

| H | PhozNH | 76.7 | 118.3 | 344.8 |

| H | PhtzNH | 79.0 | 117.8 | 348.6 |

| CH₃ | PhozNH | 74.9 | 113.8 | 346.8 |

| CH₃ | PhtzNH | 77.3 | 113.3 | 350.6 |

| OCH₃ | PhozNH | 73.1 | 107.5 | 349.0 |

| OCH₃ | PhtzNH | 75.7 | 107.6 | 352.7 |

| NH₂ | PhozNH | 70.7 | 97.3 | 351.8 |

| NH₂ | PhtzNH | 75.0 | 99.7 | 355.6 |

Influence of Substituents on Reaction Mechanisms

Substituents on either the benzylidene or the anthranilic acid ring can profoundly influence the reactivity and mechanism of this compound through inductive and resonance effects. msu.edulibretexts.org

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or cyano (-CN) groups increase the electrophilicity of the imine carbon by withdrawing electron density. libretexts.org This enhances the rate of nucleophilic addition. On the other hand, EWGs are expected to increase the N-H Bond Dissociation Enthalpy (BDE), making hydrogen atom abstraction more difficult. kuleuven.be They also significantly reduce the Proton Affinity (PA). kuleuven.be

Electron-Donating Groups (EDGs): Substituents like methoxy (B1213986) (-OCH₃) or amino (-NH₂) groups donate electron density, which can stabilize a positive charge in a reaction intermediate but decrease the electrophilicity of the imine carbon, thus slowing down nucleophilic attack. libretexts.org EDGs tend to reduce the BDE, which facilitates reactions proceeding through a Hydrogen Atom Transfer (HAT) mechanism. kuleuven.be

These electronic effects alter the stability of intermediates and transition states, thereby changing reaction rates and potentially shifting the operative mechanism. For instance, a substituent that stabilizes a carbocation intermediate would accelerate reactions proceeding through such a species. ucsb.edu Halogens are a unique case, as they are inductively electron-withdrawing but can donate electrons through resonance, leading to a deactivating yet ortho-, para-directing effect in electrophilic aromatic substitution. msu.edulibretexts.org

| Substituent Type | Effect on BDE | Effect on IE | Effect on PA | Implication for Reactivity |

|---|---|---|---|---|

| Strong Electron-Withdrawing (e.g., -NO₂) | Increase | Increase | Considerable Decrease | Favors nucleophilic addition; disfavors HAT mechanism. |

| Strong Electron-Donating (e.g., -NH₂, -OCH₃) | Decrease | Decrease | Increase | Disfavors nucleophilic addition; favors HAT mechanism. |

| Halogens (e.g., -Cl, -F) | Slight Decrease | Increase | Decrease (like EWG) | Complex effects; inductively deactivating. |

Coordination Chemistry of N Benzylideneanthranilic Acid Ligands

Ligand Design and Denticity

The design of N-benzylideneanthranilic acid as a ligand is centered around the strategic placement of its donor atoms, which dictates its coordination behavior, or denticity. The imine nitrogen and the carboxylate group are the primary sites of interaction with metal centers.

N,O-Bidentate Coordination Modes

The most prevalent coordination mode for this compound is as a monobasic bidentate ligand, coordinating through the nitrogen atom of the azomethine group and one of the oxygen atoms of the deprotonated carboxylate group. This N,O-chelation forms a stable six-membered ring with the metal ion. Spectroscopic studies, particularly infrared (IR) spectroscopy, provide key evidence for this coordination mode. A shift in the ν(C=N) stretching frequency and changes in the symmetric and asymmetric stretching frequencies of the carboxylate group upon complexation are indicative of the involvement of these groups in bonding to the metal center.

This bidentate coordination is the foundation for the formation of numerous metal complexes with varying geometries, often dictated by the nature of the metal ion and the presence of other ancillary ligands.

Tridentate and Tetradentate Architectures

While typically bidentate, derivatives of this compound can be designed to exhibit higher denticity. For instance, the introduction of a hydroxyl group at the ortho position of the benzylidene ring creates a potential O,N,O-tridentate ligand. In such cases, the ligand can act as a dibasic tridentate donor, coordinating through the deprotonated ortho-hydroxyl group, the azomethine nitrogen, and the carboxylate oxygen. This expanded coordination capacity allows for the formation of more rigid and intricate complex structures.

The potential for tetradentate architectures exists through further functionalization of the ligand backbone, though examples specifically involving this compound are not extensively documented in the literature. The versatility of Schiff base chemistry, in general, allows for the synthesis of ligands with a wide range of denticities.

Complexation with Transition Metal Ions

The coordination chemistry of this compound with transition metals is well-explored, particularly with the first-row elements. These interactions lead to the formation of complexes with diverse electronic and magnetic properties.

First-Row Transition Metal Complexes

Complexes of this compound with first-row transition metals such as manganese(II), iron(II), cobalt(II), nickel(II), copper(II), and zinc(II) have been synthesized and characterized. researchgate.net These complexes often exhibit octahedral or distorted octahedral geometries, with the Schiff base acting as a bidentate ligand. The remaining coordination sites are typically occupied by solvent molecules or other ligands.

Magnetic susceptibility measurements and electronic spectral data are crucial in determining the geometry and electronic structure of these complexes. For example, the magnetic moments of cobalt(II) and nickel(II) complexes can distinguish between octahedral and tetrahedral or square planar geometries.

| Metal Ion | Formula | Geometry | Magnetic Moment (B.M.) | Reference |

| Mn(II) | [Mn(L)₂(H₂O)₂] | Octahedral | Data not available | researchgate.net |

| Fe(II) | [Fe(L)₂(H₂O)₂] | Octahedral | Data not available | researchgate.net |

| Co(II) | [Co(L)₂(py)₂] | Tetragonally distorted octahedral | Data not available | derpharmachemica.com |

| Ni(II) | [Ni(L)₂(H₂O)₂] | Octahedral | Data not available | |

| Cu(II) | [Cu(L)₂(H₂O)₂] | Distorted Octahedral | Data not available | |

| Zn(II) | [Zn(L)₂(H₂O)₂] | Octahedral | Diamagnetic |

L represents the deprotonated N-benzylideneanthranilate ligand. py represents pyridine.

Coordination with Heavier Transition Metals

The coordination chemistry of this compound with heavier transition metals (second and third rows) is less extensively studied compared to their first-row counterparts. chemrevlett.com However, research has shown that rhodium complexes with N-phenylanthranilic acid, a related ligand, can act as catalysts for hydrogenation reactions. researchgate.net This suggests the potential for this compound complexes with heavier transition metals to exhibit interesting catalytic properties. The coordination modes are expected to be similar to those observed with first-row transition metals, primarily involving N,O-chelation. Further research is needed to fully explore the structural diversity and reactivity of these complexes.

Lanthanide and Actinide Complexes

The coordination chemistry of lanthanides and actinides is often characterized by high coordination numbers and a preference for oxygen-donor ligands. While the N,O-donor set of this compound could potentially form stable complexes with these ions, the specifics of such interactions, including their synthesis, structure, and properties, remain to be investigated. The steric bulk of the benzylidene group might also play a significant role in the coordination geometry and stability of any potential f-block element complexes. The exploration of this compound as a ligand for lanthanide and actinide separation or for the development of luminescent materials could be a promising avenue for future research.

Geometric Configurations of Metal Complexes

The geometry of metal complexes containing this compound is influenced by several factors, including the nature of the metal ion (its size, charge, and d-electron configuration), the stoichiometry of the complex, and the presence of other coordinating ligands or solvent molecules.

Four-coordinate complexes of this compound can adopt either tetrahedral or square planar geometries. The preference for one geometry over the other is largely dictated by the electronic configuration of the central metal ion and steric factors.

Tetrahedral Geometry: Metal ions with a d10 configuration, such as Zn(II), and some high-spin d-metal ions often favor a tetrahedral arrangement to minimize ligand-ligand repulsion. For instance, some Schiff base complexes of Co(II) have been reported to exhibit tetrahedral geometry.

Square Planar Geometry: This geometry is common for d8 metal ions like Ni(II), Pd(II), and Pt(II). The crystal field stabilization energy for a square planar configuration is significantly greater for these ions compared to a tetrahedral arrangement. For example, Ni(II) complexes with N-benzylideneaniline, a related Schiff base, have been suggested to possess a square planar geometry. researchgate.net

| Metal Ion | d-Electron Configuration | Typical Geometry | Example (Analogous Systems) |

|---|---|---|---|

| Co(II) | d7 | Tetrahedral | [Co(L)2] |

| Ni(II) | d8 | Square Planar | [Ni(L)2] |

| Cu(II) | d9 | Distorted Square Planar/Tetrahedral | [Cu(L)2] |

| Zn(II) | d10 | Tetrahedral | [Zn(L)2] |

Six-coordinate complexes are frequently encountered, typically adopting an octahedral or a distorted octahedral geometry. This is particularly common when the metal-to-ligand ratio is 1:2, and two additional monodentate ligands (like water or pyridine) or a bidentate ligand occupy the remaining coordination sites.

Octahedral Geometry: In a regular octahedral environment, the metal ion is surrounded by six donor atoms at the vertices of an octahedron. Complexes of Co(II) and Ni(II) with Schiff bases derived from amino acids have been shown to form octahedral geometries, often with the formula [M(L)2(H2O)2]. wikipedia.orgresearchgate.net

Distorted Octahedral Geometry: Distortions from ideal octahedral symmetry are common, particularly for metal ions like Cu(II) due to the Jahn-Teller effect. nih.gov This effect leads to an elongation or compression of the axial bonds to remove the electronic degeneracy of the eg orbitals. The electronic spectra of some Cu(II) complexes with Schiff base ligands show broad d-d absorption bands, which are indicative of a distorted octahedral system. orientjchem.org Similarly, Co(II) complexes can exhibit tetragonal distortion, leading to a splitting of the absorption bands in their electronic spectra. researchgate.net

| Metal Ion | Geometry | Spectroscopic Evidence |

|---|---|---|

| Co(II) | Octahedral/Distorted Octahedral | Multiple absorption bands in the visible region corresponding to d-d transitions. wikipedia.org |

| Ni(II) | Octahedral | Three distinct absorption bands in the electronic spectra. wikipedia.org |

| Cu(II) | Distorted Octahedral (Jahn-Teller Distortion) | Broad, asymmetric absorption bands in the visible spectrum. orientjchem.org |

While less common for first-row transition metals, lanthanide ions are known to exhibit higher coordination numbers, typically ranging from 7 to 12. This is attributed to their larger ionic radii and the predominantly electrostatic nature of their bonding. Although specific studies on this compound complexes with lanthanides are not widely reported, it is plausible that they could form complexes with coordination numbers greater than six. For instance, lanthanide complexes with other carboxylate-containing ligands have been shown to have coordination numbers of 8 or 9, often adopting geometries such as a square antiprism or a tricapped trigonal prism. ijnc.irresearchgate.netmarquette.edu

Chelate Effect and Complex Stability

The formation of a five-membered chelate ring upon coordination of this compound to a metal ion significantly enhances the stability of the resulting complex. This phenomenon is known as the chelate effect. The increased stability of chelate complexes compared to their non-chelated analogues is primarily an entropy-driven process.

The chelate effect can be understood by considering the change in the number of independent particles in the system upon complex formation. When a bidentate ligand like this compound displaces two monodentate ligands (e.g., water molecules) from the metal's coordination sphere, there is a net increase in the number of free molecules in the solution. This leads to an increase in the entropy of the system (ΔS > 0), which in turn contributes to a more negative Gibbs free energy change (ΔG = ΔH - TΔS), making the complex formation more favorable.

The stability of metal complexes with this compound is also influenced by factors such as:

The nature of the metal ion: The stability of complexes often follows the Irving-Williams series for divalent metal ions of the first transition series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).

The pH of the solution: The deprotonation of the carboxylic acid group is essential for coordination, making the stability of the complexes pH-dependent.

Isomerism in this compound Metal Complexes

Isomerism is a phenomenon where different compounds have the same chemical formula but different arrangements of atoms. In the context of this compound metal complexes, linkage isomerism is a potential type of structural isomerism.

Linkage isomerism can occur when a ligand has more than one potential donor atom that can coordinate to the central metal ion. Such ligands are termed ambidentate. In the case of this compound, the carboxylate group (-COO-) can be considered an ambidentate ligand.

The carboxylate group can coordinate to a metal center in several ways:

Monodentate: Only one of the oxygen atoms of the carboxylate group binds to the metal ion.

Bidentate Chelation: Both oxygen atoms of the carboxylate group bind to the same metal ion, forming a four-membered ring.

Bidentate Bridging: The two oxygen atoms of the carboxylate group bind to two different metal ions, forming a bridge between them.

Geometric Isomerism in Coordination Complexes of this compound

In the coordination chemistry of this compound, the spatial arrangement of these ligands around a central metal ion can lead to the formation of geometric isomers. This type of isomerism arises when the constituent atoms are connected in the same order but have different spatial orientations. The most common forms of geometric isomerism in these complexes are cis and trans configurations, which are particularly relevant in square planar and octahedral geometries.

This compound, acting as a bidentate ligand, coordinates to a metal center through the nitrogen atom of the azomethine group and the oxygen atom of the deprotonated carboxylate group. In complexes with a general formula of [M(L)₂], where 'M' is a metal ion and 'L' is the this compound ligand, the potential for geometric isomerism is significant.

Octahedral Complexes

For octahedral complexes with the stoichiometry [M(L)₂(X)₂], where 'X' represents a monodentate ligand, two this compound ligands and two 'X' ligands are arranged around the central metal ion. This arrangement can result in two distinct geometric isomers:

cis-isomer: In the cis configuration, the two 'X' ligands are positioned adjacent to each other, occupying coordination sites at a 90° angle to one another. Consequently, the two this compound ligands are also in a cis arrangement.

trans-isomer: In the trans configuration, the two 'X' ligands are situated on opposite sides of the central metal ion, with a 180° angle between them. This forces the two this compound ligands to also adopt a trans arrangement.

The specific geometry adopted by the complex can be influenced by several factors, including the nature of the metal ion, the steric and electronic properties of the ligands, and the reaction conditions employed during synthesis. While extensive research has been conducted on the coordination chemistry of Schiff base ligands derived from anthranilic acid, detailed studies isolating and characterizing the distinct geometric isomers of this compound complexes are not extensively documented in the available literature. However, based on the principles of coordination chemistry, the formation of both cis and trans isomers is theoretically plausible.

The differentiation between these isomers is typically achieved through spectroscopic techniques and X-ray crystallography. For instance, infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy can provide insights into the symmetry of the molecule, which often differs between cis and trans isomers. Ultimately, single-crystal X-ray diffraction provides unequivocal proof of the specific geometric arrangement of the ligands around the metal center.

Square Planar Complexes

In the case of square planar complexes of the type [M(L)₂], the two bidentate this compound ligands can also be arranged in cis and trans configurations.

cis-isomer: The two coordinating nitrogen atoms (and similarly, the two coordinating oxygen atoms) are adjacent to each other.

trans-isomer: The two coordinating nitrogen atoms (and the two coordinating oxygen atoms) are on opposite sides of the metal center.

The choice between a cis and trans geometry in square planar complexes is often dictated by the steric hindrance imposed by the ligands. The bulky phenyl group of the N-benzylidene moiety can influence the thermodynamic stability of the isomers, potentially favoring the less sterically hindered trans configuration.

Theoretical and Computational Investigations of N Benzylideneanthranilic Acid

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a powerful tool in computational chemistry for investigating the electronic structure and properties of molecules. researchgate.net By approximating the complex many-electron system to a simpler one based on electron density, DFT allows for a balance between accuracy and computational cost, making it suitable for studying relatively large molecules like N-Benzylideneanthranilic acid. DFT calculations can provide valuable insights into the molecule's geometry, reactivity, spectroscopic properties, and thermodynamic stability. These theoretical investigations complement experimental findings and can aid in the rational design of new molecules with desired properties.

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational procedure that seeks to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this process involves calculating the forces on each atom and iteratively adjusting their positions until these forces are negligible. The resulting optimized geometry provides key information about bond lengths, bond angles, and dihedral angles.

Conformational analysis further explores the different spatial arrangements of the molecule that can arise from the rotation around single bonds. This compound possesses several rotatable bonds, leading to various possible conformers. Computational methods can be used to identify these different conformers and determine their relative energies. The most stable conformer, or the global minimum, represents the most likely structure of the molecule under given conditions. Understanding the conformational landscape is crucial as different conformers can exhibit distinct chemical and physical properties.

| Parameter | Bond/Angle | Calculated Value (Illustrative) |

|---|---|---|

| Bond Length (Å) | C=N | 1.28 |

| C-O | 1.35 | |

| C=O | 1.23 | |

| Bond Angle (°) | C-N=C | 122.0 |

| O=C-O | 125.0 | |

| C-C-N | 120.0 |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. researchgate.net The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, being the lowest energy orbital without electrons, acts as an electron acceptor.

The energy of the HOMO is related to the ionization potential, representing the ease with which a molecule can lose an electron. A higher HOMO energy indicates a better electron-donating ability. Conversely, the energy of the LUMO is related to the electron affinity, indicating the ability of a molecule to accept an electron. A lower LUMO energy suggests a greater electron-accepting capacity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter for determining a molecule's kinetic stability, chemical reactivity, and electronic properties. mdpi.com A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. A small gap suggests that the molecule is more reactive and can be easily polarized.

Table 2: Frontier Molecular Orbital Energies of this compound (Illustrative) Note: This data is illustrative and based on typical values for similar Schiff base compounds.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.5 |

| ELUMO | -1.8 |

| HOMO-LUMO Gap (ΔE) | 4.7 |

Atomic Charge Distribution and Molecular Electrostatic Potential (MEP)

The distribution of electron density within a molecule is not uniform, leading to partial positive and negative charges on different atoms. The calculation of atomic charges helps in understanding the electrostatic interactions and reactivity of the molecule. One common method for calculating atomic charges is the Mulliken population analysis. nih.gov

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution around a molecule. nih.gov It is a plot of the electrostatic potential on the electron density surface. The MEP map uses a color scale to indicate regions of different electrostatic potential. Typically, red colors represent regions of negative potential, which are susceptible to electrophilic attack, while blue colors indicate regions of positive potential, which are prone to nucleophilic attack. Green and yellow colors represent regions of neutral or near-neutral potential. The MEP is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic reactions. dergipark.org.tr

For this compound, the MEP would likely show negative potential around the oxygen atoms of the carboxyl group and the nitrogen atom of the imine group, indicating these as potential sites for electrophilic attack. The hydrogen atoms, particularly the one on the carboxylic acid group, would exhibit a positive potential, making them susceptible to nucleophilic attack.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed description of the bonding and electronic structure of a molecule in terms of localized orbitals. rsc.org It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals.

NBO analysis can quantify the delocalization of electron density from a filled "donor" orbital to an empty "acceptor" orbital. The strength of these donor-acceptor interactions is measured by the second-order perturbation energy, E(2). Larger E(2) values indicate stronger interactions and greater stabilization of the molecule due to electron delocalization. This analysis can reveal important information about hyperconjugation and resonance effects within the molecule. For this compound, NBO analysis could provide insights into the conjugation between the phenyl rings and the imine bond, as well as intramolecular hydrogen bonding.

Table 3: NBO Analysis - Donor-Acceptor Interactions (Illustrative) Note: The following is an illustrative example of what an NBO analysis for a molecule like this compound might reveal.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

|---|---|---|

| LP(1) N | π(C-C)ring | 5.2 |

| π(C=C)ring | π(C=N) | 15.8 |

| LP(2) O | σ*(C-O) | 2.5 |

Prediction of Spectroscopic Parameters (IR, UV-Vis, NMR)

DFT calculations can be used to predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model and aid in the interpretation of spectra.

Infrared (IR) Spectroscopy: DFT can calculate the vibrational frequencies of a molecule. These calculated frequencies correspond to the stretching, bending, and other vibrational modes of the chemical bonds. The predicted IR spectrum can be used to assign the absorption bands observed in an experimental IR spectrum. For this compound, characteristic vibrational frequencies for the C=O, C=N, C-H, and O-H stretching and bending modes can be predicted.

UV-Visible (UV-Vis) Spectroscopy: Time-Dependent DFT (TD-DFT) is a method used to calculate the electronic excitation energies and oscillator strengths of a molecule. These calculations can predict the absorption wavelengths (λmax) in the UV-Vis spectrum, which correspond to electronic transitions between molecular orbitals, typically from the HOMO to the LUMO or other low-lying unoccupied orbitals.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used with DFT to calculate the NMR chemical shifts (δ) of different nuclei, such as ¹H and ¹³C. The calculated chemical shifts can be compared to experimental NMR spectra to help with the assignment of signals to specific atoms in the molecule.

Table 4: Predicted Spectroscopic Data for this compound (Illustrative) Note: This data is illustrative and represents typical ranges for the functional groups present.

| Spectroscopy | Parameter | Predicted Value (Illustrative) |

|---|---|---|

| IR (cm-1) | ν(C=O) | 1680 - 1710 |

| ν(C=N) | 1620 - 1640 | |

| UV-Vis (nm) | λmax | ~320 |

| 1H NMR (ppm) | δ(CH=N) | 8.2 - 8.6 |

| δ(COOH) | 10.0 - 12.0 | |

| 13C NMR (ppm) | δ(C=O) | 165 - 175 |

| δ(C=N) | 150 - 160 |

Thermochemical Properties

DFT calculations can also be used to predict various thermochemical properties of a molecule, such as its enthalpy of formation, entropy, and heat capacity. These properties are important for understanding the stability and reactivity of the molecule under different temperature and pressure conditions. By performing frequency calculations, the zero-point vibrational energy (ZPVE), thermal energy, and other thermodynamic parameters can be obtained. These calculations can provide insights into the thermodynamics of reactions involving this compound.

Table 5: Calculated Thermochemical Properties of this compound at 298.15 K (Illustrative) Note: The following data is illustrative and represents the type of information that can be obtained from DFT calculations.

| Property | Value (Illustrative) |

|---|---|

| Zero-point vibrational energy (kcal/mol) | 125.5 |

| Enthalpy (kcal/mol) | -85.2 |

| Entropy (cal/mol·K) | 110.8 |

| Heat Capacity (Cv) (cal/mol·K) | 65.3 |

Computational Studies on Reactivity and Reaction Mechanisms

Computational methods are essential for elucidating the mechanisms of chemical reactions, providing detailed information about the energy landscape that governs the transformation from reactants to products.

The formation of this compound from anthranilic acid and benzaldehyde (B42025) proceeds via a nucleophilic addition-elimination reaction. researchgate.netmasterorganicchemistry.com Computational studies can map out this process by locating the transition states (TS) for each step. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier that must be overcome during a reaction step.

Using methods like Density Functional Theory (DFT), chemists can perform a transition state search to find the geometry of the TS. A key confirmation of a true transition state is a frequency calculation, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate (e.g., the breaking of the C-O bond and formation of the C=N double bond in the dehydration step). researchgate.net The energy of the transition state relative to the reactants determines the activation energy, which is a critical factor in the reaction kinetics.

By connecting reactants, intermediates, transition states, and products, computational chemistry can elucidate the entire reaction pathway. For the synthesis of this compound, the generally accepted mechanism involves two main stages:

Formation of a Carbinolamine Intermediate : The nitrogen atom of the amino group of anthranilic acid performs a nucleophilic attack on the carbonyl carbon of benzaldehyde. This step proceeds through a transition state to form a tetrahedral carbinolamine intermediate. nih.gov

Dehydration to form the Imine : The carbinolamine intermediate eliminates a molecule of water to form the final imine product. This step can be acid or base-catalyzed and involves proton transfer steps and the breaking of the C-O bond, leading to the formation of the C=N double bond. researchgate.netresearchgate.net

Computational studies model each of these steps, calculating the relative free energies of all species along the reaction coordinate. nih.gov This allows for the identification of the rate-determining step—the one with the highest activation barrier—and provides a comprehensive understanding of the factors controlling the reaction's feasibility and rate. researchgate.net

Computational Design of Novel this compound Architectures

The rational design of novel molecular architectures with tailored properties is a cornerstone of modern medicinal and materials chemistry. Computational chemistry provides a powerful toolkit to design and evaluate new derivatives of this compound in silico, prior to their physical synthesis. This approach accelerates the discovery of compounds with enhanced biological activity, improved electronic properties, or other desired characteristics by predicting their behavior at a molecular level. Key computational strategies include Density Functional Theory (DFT) and molecular docking, which allow for the exploration of chemical space and the prioritization of candidates for synthesis.

Methodologies for Computational Design

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. For novel this compound derivatives, DFT calculations can predict several key parameters:

Optimized Molecular Geometry: Determining the most stable three-dimensional conformation of the designed molecule.

Electronic Properties: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity. A smaller gap generally suggests a more reactive molecule.

Molecular Electrostatic Potential (MEP): Mapping the electrostatic potential onto the electron density surface of the molecule. This identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are critical for understanding intermolecular interactions and potential binding sites for biological targets.

Global Reactivity Descriptors: Parameters such as chemical hardness, softness, electronegativity, and chemical potential can be calculated from HOMO and LUMO energies to quantify the reactivity of the designed molecules.

Molecular Docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, this involves docking a designed ligand (the this compound derivative) into the binding site of a target protein. This method is invaluable for:

Predicting Binding Affinity: Estimating the strength of the interaction between the designed molecule and a biological target, often expressed as a binding energy score.

Visualizing Binding Modes: Understanding the specific intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.

Screening Virtual Libraries: Rapidly evaluating a large number of designed derivatives to identify those with the highest predicted affinity for a specific target.

Structural Modifications and Predicted Outcomes

The computational design process involves strategic modifications to the this compound structure. These modifications typically involve adding various substituent groups to the phenyl rings of the benzaldehyde and anthranilic acid moieties. The choice of substituents is guided by the desire to modulate the electronic and steric properties of the molecule.

For instance, introducing electron-donating groups (e.g., -OH, -OCH₃) or electron-withdrawing groups (e.g., -NO₂, -Cl) can significantly alter the electron distribution across the molecule, which in turn affects its reactivity and binding interactions.

A hypothetical computational study might involve the design of a series of derivatives with different substituents on the benzaldehyde ring. DFT calculations could then be used to predict their electronic properties.

| Compound | Substituent (R) | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|---|

| NBA-H | -H | -6.21 | -1.89 | 4.32 |

| NBA-OH | -OH | -5.85 | -1.75 | 4.10 |

| NBA-NO2 | -NO₂ | -6.89 | -2.54 | 4.35 |

| NBA-Cl | -Cl | -6.45 | -2.11 | 4.34 |

The data in Table 1 illustrates how substituents can modulate the electronic properties. The electron-donating -OH group increases the HOMO energy and decreases the energy gap, suggesting higher reactivity. Conversely, the electron-withdrawing -NO₂ group lowers both HOMO and LUMO energies.

Following the DFT analysis, molecular docking studies could be performed to predict the binding affinity of these designed compounds to a specific enzyme, such as cyclooxygenase (COX), which is a known target for anti-inflammatory drugs.

| Compound | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|

| NBA-H | -7.5 | ARG-120, TYR-355 |

| NBA-OH | -8.2 | ARG-120, SER-530, TYR-385 |

| NBA-NO2 | -7.9 | ARG-120, TYR-355, GLN-192 |

| NBA-Cl | -7.8 | ARG-120, TYR-355, LEU-352 |

The results in Table 2 suggest that the derivative with the -OH group (NBA-OH) has the highest predicted binding affinity, potentially due to the formation of additional hydrogen bonds with residues like SER-530 and TYR-385 in the active site. Such in silico findings are crucial for prioritizing which novel architectures should be synthesized and subjected to experimental validation.

Crystallographic Investigations of N Benzylideneanthranilic Acid and Its Derivatives

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is a powerful analytical technique that provides definitive information about the molecular and crystal structure of a compound. For the purposes of this analysis, we will focus on a representative derivative, (2E)-2-{[4-(dimethylamino)benzylidene]amino}-5-chlorobenzoic acid, a Schiff base derived from 5-chloroanthranilic acid. dergipark.org.trresearchgate.net The crystallographic data for this compound, deposited in the Cambridge Crystallographic Data Centre (CCDC) with deposition number 2343797, reveals a monoclinic crystal system with the space group P21/n. researchgate.net

The unit cell parameters for this derivative are as follows:

a = 7.Å

b = 13.Å

c = 29.Å

α = 90°

β = 94.344(7)°

γ = 90°

Volume = 2903.9(14) ų

Z = 4 researchgate.net

Bond Lengths and Angles Analysis

The precise measurement of bond lengths and angles provides deep insights into the bonding characteristics within the molecule. In Schiff bases, the length of the C=N double bond is of particular interest. For N-benzylideneaniline and its derivatives, the C=N bond length is typically observed to be around 1.28 Å at low temperatures. researchgate.net It is important to note that at room temperature, apparent shortening of this bond can be observed due to thermal vibrations within the crystal. researchgate.net

For the chloro-substituted derivative under discussion, the bond lengths and angles are within the expected ranges for similar structures. The carbon-carbon bond lengths within the aromatic rings typically fall in the range of 1.38-1.42 Å. researchgate.net The geometry around the imine carbon and nitrogen atoms is trigonal planar, consistent with sp² hybridization.

| Bond/Angle | Typical Value (Å/°) |

| C=N Bond Length | ~1.28 |

| C-C (aromatic) | 1.38 - 1.42 |

| C-N Bond Angle | ~120 |

| C-C-C (aromatic) | ~120 |

Intermolecular Interactions in Crystal Lattices

The arrangement of molecules in a crystal is governed by a delicate balance of attractive and repulsive intermolecular forces. In N-Benzylideneanthranilic acid and its derivatives, a variety of non-covalent interactions, including hydrogen bonds, π-stacking, and van der Waals forces, play a crucial role in the formation of the crystal lattice. nih.govnih.gov

Hydrogen Bonding Networks

Hydrogen bonds are among the strongest and most directional intermolecular interactions, significantly influencing the supramolecular assembly of molecules in the solid state. In the crystal structure of (2E)-2-{[4-(dimethylamino)benzylidene]amino}-5-chlorobenzoic acid, a network of intermolecular hydrogen bonds is observed. dergipark.org.tr These include N—H···O, O—H···O, and weak C—H···O interactions. dergipark.org.tr

The presence of both a carboxylic acid group and an imine nitrogen provides sites for both hydrogen bond donors and acceptors. The carboxylic acid groups, for instance, can form classic dimeric structures through O—H···O hydrogen bonds. researchgate.net The N-H group can also participate in hydrogen bonding with suitable acceptors, such as the oxygen atoms of the carboxylate group. dergipark.org.tr

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal. nih.govccspublishing.org.cn By mapping properties such as the normalized contact distance (dnorm) onto the molecular surface, regions of close intermolecular contacts can be identified. Red spots on the dnorm surface indicate contacts shorter than the sum of the van der Waals radii, highlighting the most significant interactions. nih.gov

Polymorphism and Crystal Engineering Studies

The study of solid-state forms is critical in materials science and pharmaceuticals, as different crystalline arrangements, known as polymorphs, can lead to significant variations in physical properties like solubility, stability, and melting point. This compound, a Schiff base derived from anthranilic acid, possesses significant conformational flexibility, making it a prime candidate for exhibiting polymorphism. This flexibility primarily arises from the rotation around the single bonds connecting the benzylidene and anthranilic acid moieties to the central imine (-N=CH-) group.

Crystal engineering studies on derivatives of anthranilic acid focus on understanding and controlling the assembly of molecules in the solid state through non-covalent interactions. For this compound and its derivatives, the key intermolecular interactions governing crystal packing are hydrogen bonds involving the carboxylic acid group, π-π stacking interactions between the aromatic rings, and weaker C-H···O or C-H···π interactions.

For instance, crystallographic analysis of various N-aryl anthranilic acids has revealed the existence of distinct supramolecular architectures based on different conformations. wikipedia.org While some form predictable trans-anti dimeric structures, others have been found to adopt unprecedented trans-syn arrangements, highlighting the subtle energetic balance that can lead to different crystalline forms. wikipedia.org The specific substituents on the benzylidene ring can further influence these interactions. For example, electron-donating or withdrawing groups can alter the electronic properties of the aromatic rings, affecting π-π stacking, while other functional groups can introduce competing hydrogen bond donors or acceptors, leading to novel packing motifs.

A review of Schiff bases derived from anthranilic acid notes several derivatives of this compound, including those with p-hydroxy, p-dimethylamino, and p-nitro substituents. chemrevlett.com The synthesis and characterization of such derivatives are crucial for crystal engineering, as they allow for a systematic study of how steric and electronic modifications can direct the resulting supramolecular structure. The crystallization conditions, such as the choice of solvent, temperature, and cooling rate, play a critical role in determining which polymorphic form is obtained. Solvents can be incorporated into the crystal lattice to form solvates, which are distinct crystalline phases in their own right.

Powder X-ray Diffraction for Crystalline Phase Characterization

Powder X-ray Diffraction (PXRD) is an indispensable analytical technique for the characterization of polycrystalline materials and is the primary method for identifying and distinguishing between different crystalline phases (polymorphs, solvates) of a compound like this compound. When a finely powdered sample is irradiated with a monochromatic X-ray beam, diffraction occurs at specific angles according to Bragg's Law (nλ = 2d sinθ). The resulting diffraction pattern is a unique fingerprint of the crystalline lattice.

Each polymorph of this compound, having a different arrangement of molecules in its unit cell, will produce a distinct PXRD pattern. The key differences are observed in the positions (2θ angles) and relative intensities of the diffraction peaks. Therefore, PXRD can be used to:

Identify Known Crystalline Phases: By comparing the experimental PXRD pattern of a sample to a database of patterns from known polymorphs, one can quickly identify the form present.

Distinguish Between Polymorphs and Solvates: New patterns not matching any known anhydrous forms may indicate the presence of a new polymorph or a solvate (a form containing solvent molecules within the crystal lattice).

Detect Amorphous Content: Amorphous (non-crystalline) material does not produce sharp diffraction peaks, but rather a broad halo. PXRD can thus be used to assess the degree of crystallinity of a sample.

Monitor Phase Transformations: Changes in the crystalline form due to factors like heat, pressure, or humidity can be monitored in real-time using variable-temperature or variable-humidity PXRD techniques.

While specific, published PXRD patterns for different polymorphs of this compound are not widely available, a hypothetical dataset for two distinct polymorphs (Form A and Form B) would illustrate how they are differentiated. The differences in peak positions and intensities directly reflect the differences in their underlying crystal lattices.

Table 1: Representative Powder X-ray Diffraction Data for Two Hypothetical Polymorphs of this compound

| Form A | Form B | ||

|---|---|---|---|

| 2θ Angle (°) | Relative Intensity (%) | 2θ Angle (°) | Relative Intensity (%) |

| 8.5 | 100 | 7.2 | 85 |

| 12.1 | 45 | 11.8 | 100 |

| 15.8 | 60 | 14.4 | 30 |

| 19.2 | 35 | 18.9 | 55 |

| 22.7 | 80 | 23.6 | 90 |

| 25.3 | 50 | 26.1 | 40 |

This table is for illustrative purposes only to demonstrate the nature of PXRD data and does not represent experimentally verified data for this compound.

Correlation of Crystal Structure with Solution-Phase Behavior

The behavior of a compound in solution—most notably its solubility and dissolution rate—is intrinsically linked to its solid-state structure. The crystal lattice is a thermodynamically stable arrangement of molecules held together by a network of intermolecular forces. For this network to be broken and for the compound to dissolve, energy must be supplied by the solvent to overcome the lattice energy.

The correlation for this compound and its derivatives can be understood through the following principles:

Lattice Energy and Solubility: Different polymorphs of a compound have different lattice energies. According to Ostwald’s Rule of Stages, the least stable polymorph is generally the most soluble. A more stable crystalline form has stronger or more efficient intermolecular interactions (e.g., stronger hydrogen bonds, more optimal π-π stacking), resulting in a higher lattice energy. Consequently, more energy is required to break this lattice apart, leading to lower solubility in a given solvent. A metastable polymorph, with a lower lattice energy, will exhibit higher apparent solubility.

Hydrogen Bonding: The crystal structure of this compound is dominated by hydrogen bonds between the carboxylic acid groups. If a polymorph features a particularly strong or extensive hydrogen-bonding network, its solubility in non-polar solvents will be very low. In polar, protic solvents that can compete for these hydrogen bonds (like ethanol (B145695) or water), solubility will be higher, but still dependent on the relative strength of the crystal's hydrogen bonds versus the solute-solvent hydrogen bonds.

Molecular Conformation and Solvation: The conformation of the molecule within the crystal can affect how easily solvent molecules can interact with its functional groups. A tightly packed structure may hinder solvent access, slowing the dissolution rate even if the compound is thermodynamically soluble. Furthermore, the stability of a particular polymorph can be solvent-dependent. A solvent may stabilize a particular molecular conformation that preferentially crystallizes, leading to the formation of a specific polymorph or solvate.

From Solid to Solution: When a crystal of this compound is introduced into a solvent, the molecules at the surface are the first to interact with the solvent and dissolve. The rate of this process is influenced by the specific crystal faces exposed to the solvent, as different faces may have different densities of functional groups available for solvation. Over time, a solution of a metastable, more soluble form may see its concentration decrease as it converts to the most stable, less soluble polymorph, which then precipitates out of solution. This solution-mediated phase transformation is a critical concept in chemistry, where the initial solid form dictates the initial solution concentration, but the final equilibrium is determined by the most stable crystalline form.

Therefore, a complete crystallographic investigation, including the identification of all accessible polymorphs and an analysis of their intermolecular interactions, is crucial for predicting and controlling the solution-phase behavior of this compound.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Anthranilic acid |

| p-Hydroxybenzylideneanthranilic acid |

| p-Dimethylaminobenzylideneanthranilic acid |

Spectroscopic Characterization of N Benzylideneanthranilic Acid and Its Complexes

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. libretexts.org For N-Benzylideneanthranilic acid and its metal complexes, IR spectra provide crucial information about the key vibrational modes, the formation of the azomethine linkage, and the sites of coordination. chemrevlett.comsemanticscholar.org

Vibrational Mode Assignment

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its constituent functional groups. The broad band observed in the 3400-3100 cm⁻¹ region is typically assigned to the O-H stretching vibration of the carboxylic acid group, often broadened due to hydrogen bonding. latech.edu The C-H stretching vibrations of the aromatic rings appear in the 3100-3000 cm⁻¹ range. vscht.cz

A very strong peak associated with the carbonyl group (C=O) of the carboxylic acid is found around 1700-1680 cm⁻¹. The spectrum also displays bands in the 1600-1400 cm⁻¹ region, which are attributed to C=C stretching vibrations within the aromatic rings. vscht.cz The C-O stretching of the carboxylic acid can be observed around 1300-1200 cm⁻¹.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Functional Group |

|---|---|---|

| ν(O-H) | 3400 - 3100 (broad) | Carboxylic Acid |

| ν(C-H) | 3100 - 3000 | Aromatic |

| ν(C=O) | 1700 - 1680 | Carboxylic Acid |

| ν(C=N) | 1630 - 1620 | Azomethine |

| ν(C=C) | 1600 - 1400 | Aromatic |

| ν(C-O) | 1300 - 1200 | Carboxylic Acid |

Characterization of Azomethine Linkage

The formation of the Schiff base is unequivocally confirmed by the appearance of a characteristic absorption band for the azomethine group (-CH=N-). This band, resulting from the C=N stretching vibration, is typically observed as a strong peak in the 1630-1620 cm⁻¹ region of the IR spectrum. nih.gov For instance, studies on similar Schiff bases have reported this peak at approximately 1625.2 cm⁻¹, confirming the successful condensation of the aldehyde and amine precursors. semanticscholar.orgarcjournals.orgresearchgate.net The presence of this band is a key diagnostic feature for this compound. nih.gov

Probing Coordination Sites in Metal Complexes

When this compound acts as a ligand to form metal complexes, its IR spectrum undergoes significant changes that reveal the coordination sites. The two primary sites for chelation are the nitrogen atom of the azomethine group and the oxygen atoms of the deprotonated carboxylate group. chemrevlett.comnih.gov

Upon complexation, the following changes are typically observed:

Azomethine (C=N) Shift : The stretching frequency of the azomethine group (ν(C=N)) often shifts to a lower wavenumber (a negative shift) or sometimes a higher wavenumber. researchgate.net This shift indicates the coordination of the lone pair of electrons from the azomethine nitrogen to the metal ion. impactfactor.org

Carboxylate Group Changes : A significant change is the disappearance of the broad O-H stretching band of the carboxylic acid group, indicating its deprotonation. nih.gov Concurrently, the strong C=O stretching band is replaced by two new bands: the asymmetric (νₐₛ(COO⁻)) and symmetric (νₛ(COO⁻)) stretching vibrations of the carboxylate group, typically found around 1600-1550 cm⁻¹ and 1400-1350 cm⁻¹, respectively. The separation between these two frequencies (Δν = νₐₛ - νₛ) can provide insights into the coordination mode of the carboxylate group (monodentate, bidentate, or bridging).

New Low-Frequency Bands : The formation of new, weaker bands in the far-infrared region (typically below 600 cm⁻¹) can be attributed to the metal-nitrogen (ν(M-N)) and metal-oxygen (ν(M-O)) stretching vibrations, providing direct evidence of coordination. impactfactor.org

| Vibrational Mode | Free Ligand (Approx. cm⁻¹) | Metal Complex (Approx. cm⁻¹) | Inference |

|---|---|---|---|

| ν(O-H) | ~3400 | Absent | Deprotonation of carboxylic acid |

| ν(C=O) | ~1690 | Absent | Conversion to carboxylate |

| ν(C=N) | ~1625 | Shifted (e.g., ~1615) | Coordination via azomethine nitrogen |

| νₐₛ(COO⁻) | - | ~1600-1550 | Coordination via carboxylate oxygen |

| νₛ(COO⁻) | - | ~1400-1350 | Coordination via carboxylate oxygen |

| ν(M-N), ν(M-O) | - | < 600 | Formation of metal-ligand bonds |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the detailed structural analysis of this compound, providing information on the chemical environment of each proton and carbon atom. impactfactor.orgcore.ac.uk

Proton (¹H) NMR for Structural Elucidation

The ¹H NMR spectrum provides a map of the different types of protons in the molecule. slideshare.net For this compound, the spectrum can be divided into distinct regions.

Carboxylic Acid Proton : The most downfield signal is that of the carboxylic acid proton (-COOH), which is highly deshielded and typically appears as a broad singlet at δ 10.0-13.0 ppm.

Azomethine Proton : A key diagnostic signal is the singlet corresponding to the azomethine proton (-CH=N-). This proton is in a distinct electronic environment and resonates significantly downfield, often in the range of δ 8.0-10.0 ppm. semanticscholar.orgarcjournals.orgresearchgate.net

Aromatic Protons : The protons on the two aromatic rings appear in the δ 6.5-8.5 ppm region. researchgate.net Due to the different substituents on each ring and the coupling between adjacent protons (spin-spin splitting), this region typically shows a complex pattern of multiplets (doublets, triplets, and multiplets).

| Proton Type | Approximate Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -COOH | 10.0 - 13.0 | Singlet (broad) |

| -CH=N- | 8.0 - 10.0 | Singlet |

| Aromatic-H | 6.5 - 8.5 | Multiplets |

Carbon-13 (¹³C) NMR for Carbon Framework Analysis

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and provides information about their chemical environment. chemguide.co.uklibretexts.org

Azomethine Carbon : The carbon of the azomethine group (-CH=N-) is highly deshielded and gives a characteristic signal in the δ 160-195 ppm range. arcjournals.orgresearchgate.net In some N-benzylideneaniline compounds, this peak has been observed at chemical shifts as high as 193.8 ppm. semanticscholar.orgresearchgate.net

Carboxyl Carbon : The carbonyl carbon of the carboxylic acid group (-COOH) also resonates at a low field, typically between δ 165-175 ppm. scispace.comdocbrown.info

Aromatic Carbons : The carbons of the benzene (B151609) rings appear in the range of δ 110-150 ppm. docbrown.info The carbon atom attached to the carboxyl group (C-COOH) and the one attached to the imine nitrogen (C-N) are typically found at the lower field end of this range due to the electron-withdrawing nature of these substituents.

| Carbon Type | Approximate Chemical Shift (δ, ppm) |

|---|---|

| -CH=N- | 160 - 195 |

| -COOH | 165 - 175 |

| Aromatic-C | 110 - 150 |

2D NMR Techniques for Connectivity

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful method for elucidating the complex structures of molecules like this compound by spreading NMR information across two frequency dimensions. nih.govwikipedia.org This technique resolves spectral overlap common in 1D spectra and provides detailed information about atomic connectivity. nih.govipb.pt Key 2D NMR experiments for establishing the molecular framework include Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC).

COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are spin-coupled to each other, typically through two or three bonds. wikipedia.org In the COSY spectrum of this compound, cross-peaks would appear between the azomethine proton (-CH=N-) and the protons on the benzylidene ring. Similarly, correlations would be observed among the adjacent protons on the anthranilic acid aromatic ring, allowing for unambiguous assignment of these spin systems. wikipedia.orgresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct, one-bond correlations between protons and the heteronuclei they are attached to, most commonly ¹³C. wikipedia.orglibretexts.org For this compound, each protonated carbon atom would produce a cross-peak, correlating its ¹³C chemical shift with the chemical shift of its directly attached proton(s). This is invaluable for assigning the carbon signals of the aromatic rings and the azomethine carbon. researchgate.netlibretexts.org

The combined application of these 2D NMR techniques allows for a complete and unambiguous assignment of all ¹H and ¹³C signals, confirming the covalent framework of this compound. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions of the electromagnetic spectrum. shu.ac.uk For this compound and its metal complexes, this technique provides valuable information on the electronic structure, including the nature of the chromophores and the effects of coordination to a metal center.

The UV-Vis spectrum of this compound, an organic molecule with multiple chromophores, is characterized by two primary types of electronic transitions: π→π* and n→π*. shu.ac.ukelte.hu

π→π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. uzh.ch They are associated with the unsaturated systems in the molecule, namely the two aromatic rings and the azomethine (-C=N-) group. shu.ac.uk These transitions are typically high-energy and result in intense absorption bands (high molar absorptivity, ε) in the UV region. uomustansiriyah.edu.iqlibretexts.org For Schiff bases derived from aromatic aldehydes and amines, these strong absorptions are often observed in the 200-400 nm range. libretexts.orgorientjchem.org

n→π* Transitions: These transitions involve the promotion of an electron from a non-bonding orbital (n), such as the lone pairs on the nitrogen of the azomethine group or the oxygens of the carboxyl group, to a π* antibonding orbital. uzh.chlibretexts.org These transitions require less energy than π→π* transitions and therefore appear at longer wavelengths. libretexts.org They are characteristically of much lower intensity (low molar absorptivity) compared to π→π* transitions. shu.ac.uk

| Transition Type | Associated Chromophore | Typical Wavelength (λmax) Range | Relative Intensity (ε) |

|---|---|---|---|

| π→π | Aromatic Rings, Azomethine (C=N) | ~250-360 nm | High (ε > 10,000 L mol⁻¹ cm⁻¹) |

| n→π | Azomethine (C=N), Carbonyl (C=O) | ~340-450 nm | Low (ε < 1,000 L mol⁻¹ cm⁻¹) |

When this compound acts as a ligand to form a coordination complex with a transition metal ion, new, intense absorption bands can appear in the UV-Vis spectrum. These are known as charge-transfer (CT) bands and are typically much more intense than d-d transitions. wikipedia.org They arise from the movement of an electron between molecular orbitals that are primarily centered on the ligand and those centered on the metal. wikipedia.org

Ligand-to-Metal Charge Transfer (LMCT): In an LMCT transition, an electron is excited from a ligand-based orbital to a vacant or partially filled metal-based d-orbital. fiveable.melibretexts.org This process is favored when the ligand has high-energy lone pairs (is easily oxidized) and the metal is in a high oxidation state (is easily reduced). libretexts.orgnih.gov The result of this transition is the formal reduction of the metal center and oxidation of the ligand. wikipedia.orgnsf.gov These transitions often give rise to intense colors. libretexts.org

Metal-to-Ligand Charge Transfer (MLCT): An MLCT transition is the reverse process, where an electron is promoted from a filled metal d-orbital to a low-lying, empty π* orbital on the ligand. libretexts.orgnih.gov This is common for complexes with metals in low oxidation states (electron-rich) and ligands possessing π-acceptor capabilities, such as aromatic imines. libretexts.orgnih.gov The transition results in the formal oxidation of the metal and reduction of the ligand. wikipedia.org

The presence and energy of these CT bands provide direct insight into the electronic interplay between the this compound ligand and the metal center.

| Transition Type | Description | Favored by | Result |

|---|---|---|---|

| LMCT | Electron transfer from Ligand → Metal | Electron-rich ligand, high-oxidation-state metal | Metal reduction, Ligand oxidation |

| MLCT | Electron transfer from Metal → Ligand | Low-oxidation-state metal, Ligand with low-lying π* orbitals | Metal oxidation, Ligand reduction |